molecular formula C11H15ClO3S B13626628 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride

Cat. No.: B13626628
M. Wt: 262.75 g/mol
InChI Key: WZPRRLDOZBLXMY-UHFFFAOYSA-N
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Description

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone substituted with a methyl group, an o-tolyloxy (2-methylphenoxy) group, and a sulfonyl chloride (–SO₂Cl) moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters, which are critical in pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitution reactions with amines, alcohols, or thiols .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-methyl-3-(2-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3

InChI Key

WZPRRLDOZBLXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of 2-Methyl-3-(o-tolyloxy)propanol with thionyl chloride under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride gas as a byproduct .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

Benzene sulfonyl chloride : Lacks alkyl or aryl ether substituents.

Table 1: Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity Profile
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride C₁₁H₁₃ClO₃S 260.74 Not Available High (electrophilic SO₂Cl group)
Benzene sulfonyl chloride C₆H₅ClO₂S 176.62 98-09-9 High (similar sulfonyl chloride)
Toluene sulfonyl chloride (TsCl) C₇H₇ClO₂S 190.65 98-59-9 High (enhanced stability from methyl)
2-Chloro-2-methylpropane C₄H₉Cl 92.57 507-20-0 Moderate (SN1/SN2 alkyl chloride)

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The o-tolyloxy group in 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride may enhance lipophilicity, making it advantageous in drug design for improved membrane permeability.
  • Stability Studies : Compared to benzene sulfonyl chloride, the methyl and o-tolyloxy substituents in this compound could reduce crystallinity, impacting shelf-life and handling.

Biological Activity

Chemical Structure and Properties

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The structure can be represented as follows:

  • Molecular Formula : C11H13ClO3S
  • Molecular Weight : 250.74 g/mol

This compound's sulfonyl chloride moiety is crucial for its biological activity, particularly in the context of enzyme inhibition and as a reactive intermediate in synthetic pathways.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride, exhibit notable antimicrobial properties. A study conducted by Umesha et al. highlighted that derivatives of sulfonyl chlorides demonstrated significant antifungal activity against various pathogenic fungi, suggesting potential applications in agricultural settings .

Enzyme Inhibition

Sulfonyl chlorides are known to inhibit serine proteases and other enzymes by forming stable covalent bonds with active site residues. For instance, studies have shown that compounds with similar structures can effectively inhibit enzymes involved in cancer progression, such as Mcl-1 inhibitors, which are crucial for apoptosis regulation in cancer cells . The specific inhibition mechanism often involves the formation of a sulfonamide bond with the enzyme's active site.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A case study involving the use of sulfonyl chlorides demonstrated their efficacy in inhibiting the proliferation of cancer cell lines, particularly those resistant to conventional therapies. The study reported IC50 values indicating potent activity against MDA-MB-231 breast cancer cells .
  • Agricultural Applications : Another significant application of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is in herbicide formulations. Research has shown that when combined with other herbicides, it enhances the overall efficacy against target weeds, thereby improving crop yield and sustainability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is critical for optimizing its biological activity. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundActivity TypeIC50 Value (µM)Mechanism
Compound AAntifungal15Inhibits cell wall synthesis
Compound BAnticancer10Induces apoptosis via Mcl-1 inhibition
Compound CHerbicidal20Disrupts photosynthesis

These findings illustrate how modifications to the molecular structure can significantly influence biological activity.

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